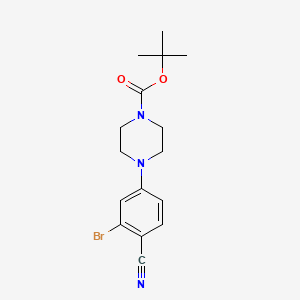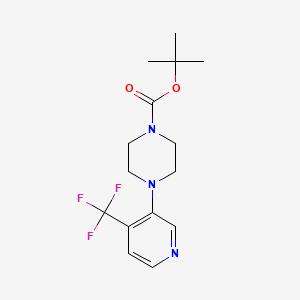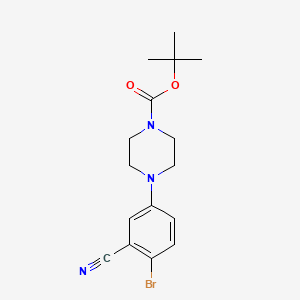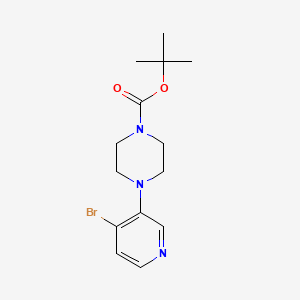![molecular formula C15H19N3O3 B1401766 2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole CAS No. 1053656-58-8](/img/structure/B1401766.png)
2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole
Descripción general
Descripción
2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole (TBOT) is an organic compound that has been studied extensively in scientific research. It is a five-membered ring heterocyclic compound containing nitrogen and oxygen atoms, and is a member of the oxadiazole family. TBOT has been found to have a wide range of applications in chemical synthesis and biological research, making it a valuable compound for laboratory experiments.
Aplicaciones Científicas De Investigación
Metabolism of Related Compounds : Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, closely related to the compound of interest, using a hepatic microsomal system. The study found the formation of six metabolites, including a C-demethylated metabolite, demonstrating the compound's metabolic pathways in liver microsomes (Yoo et al., 2008).
Antioxidant Activity : Shakir et al. (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles, structurally similar to the compound , to evaluate their antioxidant activity. Two compounds exhibited significant free-radical scavenging ability, highlighting the potential antioxidant properties of these oxadiazole derivatives (Shakir et al., 2014).
Dual Inhibitors of Enzymes : A study by Mullican et al. (1993) designed 1,3,4-oxadiazole derivatives as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds showed oral efficacy in rat models of inflammation and were nonulcerogenic (Mullican et al., 1993).
Photophysics and FRET Application : Pujar et al. (2017) focused on the design and synthesis of a novel 1,3,4-oxadiazole derivative for use in fluorescence resonance energy transfer (FRET) studies. This study demonstrates the compound's potential in photophysical applications and energy transfer processes (Pujar et al., 2017).
Delayed Luminescence in OLEDs : Cooper et al. (2022) investigated carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, similar to the compound , for their properties in organic light-emitting diodes (OLEDs). These compounds showed promising results in terms of solution fluorescence and efficiency in OLEDs (Cooper et al., 2022).
Antimalarial Properties : Hutt et al. (1970) synthesized 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles and demonstrated their activity against Plasmodium berghei in mice, indicating potential antimalarial properties (Hutt et al., 1970).
Fluorescent Chemosensor : Zhou et al. (2012) developed a 1,3,4-oxadiazole-based fluorescent chemosensor, highlighting its application in detecting Zn2+ in aqueous solutions and its successful use in fluorescence imaging of Zn2+ in living cells (Zhou et al., 2012).
Propiedades
IUPAC Name |
tert-butyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-5-7-11(8-6-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVNWQDNRCBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137835 | |
| Record name | 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole | |
CAS RN |
1053656-58-8 | |
| Record name | 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)

![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)








![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)